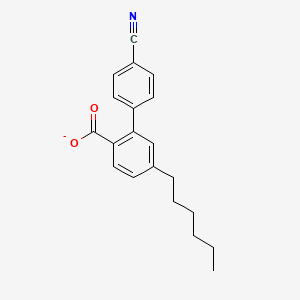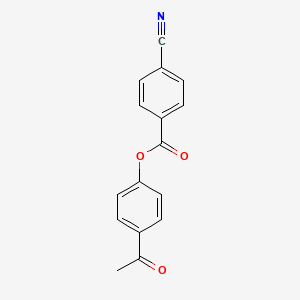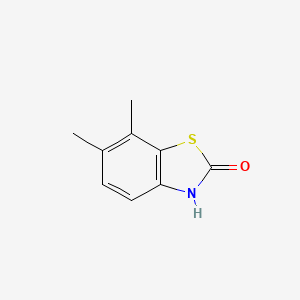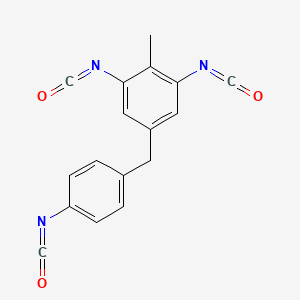
5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- is a complex organic compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of multiple isocyanate groups attached to a benzene ring. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- typically involves the reaction of an aromatic amine with phosgene. The process can be summarized as follows:
Aromatic Amine Reaction: The starting material, an aromatic amine, is reacted with phosgene under controlled conditions to form the corresponding isocyanate.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired diisocyanate compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with safety measures to handle the toxic and reactive nature of phosgene. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient production.
Safety Protocols: Strict safety protocols are followed to prevent exposure to phosgene and other hazardous intermediates.
Análisis De Reacciones Químicas
Types of Reactions
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines and organometallic compounds are often used to accelerate the reactions.
Major Products
The major products formed from these reactions include:
Polyurethanes: Used in the production of foams, elastomers, and coatings.
Ureas: Utilized in various industrial applications, including adhesives and sealants.
Aplicaciones Científicas De Investigación
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Research studies explore its potential use in the development of biomaterials and drug delivery systems.
Medicine: Investigations are ongoing into its use in medical devices and implants due to its biocompatibility.
Industry: It is widely used in the production of polyurethanes, which have applications in automotive, construction, and consumer goods industries.
Mecanismo De Acción
The mechanism of action of BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amine groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are typically catalyzed by tertiary amines or organometallic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Toluene Diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes.
Methylene Diphenyl Diisocyanate (MDI): Another common diisocyanate used in the manufacture of rigid and flexible foams.
Uniqueness
BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- is unique due to its specific structure, which imparts distinct reactivity and properties. Its multiple isocyanate groups allow for the formation of highly cross-linked polymers, making it valuable in applications requiring high mechanical strength and chemical resistance.
Propiedades
Número CAS |
82137-75-5 |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
1,3-diisocyanato-5-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-14(8-17(12)20-11-23)6-13-2-4-15(5-3-13)18-9-21/h2-5,7-8H,6H2,1H3 |
Clave InChI |
PBJBHJNMKUPYFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N=C=O)CC2=CC=C(C=C2)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


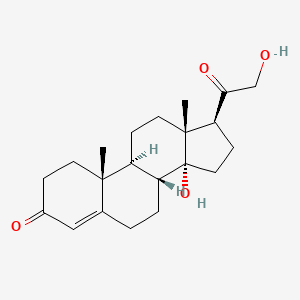
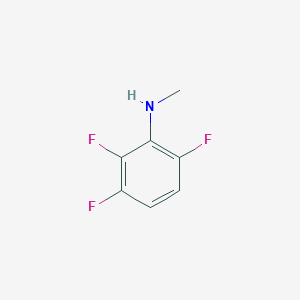


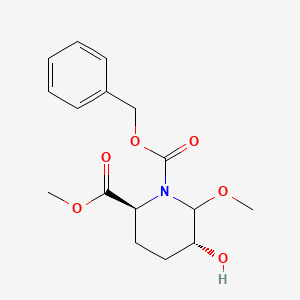
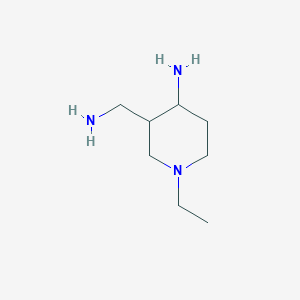
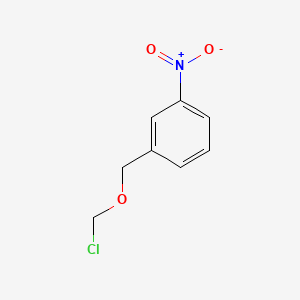
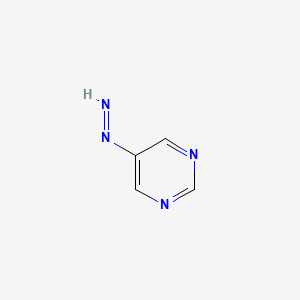
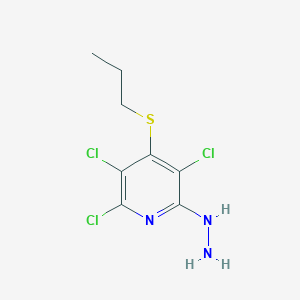

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
